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Introduction

Diquat monopyridone bromide is a significant metabolite and environmental degradation

product of the widely used bipyridyl herbicide, diquat. As a quaternary ammonium compound,

diquat exerts its herbicidal action through redox cycling, a process that generates reactive

oxygen species (ROS) leading to rapid cell membrane damage and desiccation.[1] The

transformation of diquat into its monopyridone derivative, both within biological systems and

through photochemical processes in the environment, alters its chemical properties and

significantly reduces its toxicity.[2][3] This guide provides a comprehensive technical overview

of diquat monopyridone bromide, tailored for researchers, toxicologists, and drug

development professionals. We will delve into its chemical structure, physicochemical

properties, formation pathways, state-of-the-art analytical methodologies, and its toxicological

profile, offering field-proven insights and detailed protocols to support advanced research.

Chemical Structure and Physicochemical Properties
Diquat monopyridone, chemically known as 6,7-Dihydro-4-oxo-dipyrido[1,2-a:2′,1′-c]pyrazin-8-

ium, is formed by the oxidation of one of the pyridine rings of the diquat dication into a pyridone

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b13417756#bc-rfq
https://www.benchchem.com/product/b13417756/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-diquat-monopyridone-bromide-structure-properties-and-analysis
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104255/
https://apps.who.int/pesticide-residues-jmpr-database/Document/201
https://www.sigmaaldrich.com/HK/zh/product/supelco/crm16869
https://www.benchchem.com/product/b13417756/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-diquat-monopyridone-bromide-structure-properties-and-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


structure. This transformation breaks the planarity and delocalization of one ring, which is

fundamental to the high redox activity of the parent compound. The bromide salt is the common

form encountered in relevant matrices.

Chemical Structure:

Caption: Chemical structure of the diquat monopyridone cation.

Physicochemical Data
A summary of the key physicochemical properties of diquat monopyridone bromide is

presented below. Due to its status as a metabolite rather than a commercial product, some

data are inferred from its structure and the properties of its parent compound, diquat dibromide.
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Property Value / Description Source / Rationale

IUPAC Name
6,7-Dihydro-4-oxodipyrido[1,2-

a:2',1'-c]pyrazin-8-ium bromide
WHO[2]

Molecular Formula C₁₂H₁₁BrN₂O Derived from structure

Molecular Weight 279.13 g/mol Derived from formula

Appearance Likely a crystalline solid Inferred from parent compound

Water Solubility Expected to be high

The molecule retains a positive

charge and polar pyridone

group, similar to the highly

soluble diquat dibromide (700

g/L).[4]

Melting Point
Decomposes at high

temperatures

The parent compound, diquat

dibromide, decomposes above

300°C.[4] Similar thermal

instability is expected.

log Kₒw
Significantly higher than diquat

(-4.60)

The introduction of the

carbonyl group and reduction

in charge density increases

lipophilicity compared to the

dicationic parent.[5]

Predicted Spectroscopic Characteristics
As experimental spectra for purified diquat monopyridone bromide are not widely available in

the literature, the following characteristics are predicted based on its chemical structure and

established spectroscopic principles for analogous heterocyclic compounds.[6]

Predicted ¹H NMR Spectrum (in D₂O):

Aromatic Protons (Pyridinium Ring): Expected in the δ 7.5-9.0 ppm region. Protons adjacent

to the cationic nitrogen will be the most deshielded and appear furthest downfield.
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Aromatic Protons (Pyridone Ring): Expected in the δ 6.5-8.0 ppm region. These protons are

generally more shielded compared to those on the fully aromatic pyridinium ring.

Ethylene Bridge Protons (-CH₂-CH₂-): Expected as a complex multiplet or two distinct signals

in the δ 4.0-5.5 ppm range, highly deshielded by the adjacent cationic nitrogen atoms.

Predicted ¹³C NMR Spectrum (in D₂O):

Carbonyl Carbon (C=O): Expected in the δ 160-175 ppm region.

Aromatic Carbons: A series of signals between δ 120-155 ppm. Carbons adjacent to nitrogen

atoms will be further downfield.

Ethylene Bridge Carbons (-CH₂-CH₂-): Expected in the δ 50-65 ppm range.

Predicted Infrared (IR) Spectrum (KBr Pellet):

C=O Stretch: A strong, characteristic absorption band around 1650-1680 cm⁻¹.

C=C and C=N Stretching: Multiple bands in the 1450-1620 cm⁻¹ region, characteristic of the

aromatic rings.

C-H Stretching (Aromatic): Signals typically appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic): Signals for the ethylene bridge protons are expected in the 2850-

3000 cm⁻¹ range.

Formation and Synthesis
Diquat monopyridone bromide is not typically synthesized via traditional organic chemistry

routes but is instead formed as a primary product of diquat degradation. This occurs through

two principal pathways: photochemical degradation in the environment and metabolic

conversion in biological systems.[2][7]

Photochemical Formation
The primary mechanism for the environmental breakdown of diquat on plant surfaces and in

water is through UV radiation from sunlight.[7] This process involves the photooxidative
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breakdown of one of the pyridine rings to form the monopyridone derivative.

Diquat Bromide Solution

UV Irradiation (Sunlight)

Photooxidation Reaction

Purification
(e.g., Preparative HPLC)

Diquat Monopyridone Bromide

Photochemical formation of diquat monopyridone.

Click to download full resolution via product page

Caption: Photochemical formation of diquat monopyridone.

Conceptual Protocol for Laboratory-Scale Photochemical Synthesis:

Preparation of Diquat Solution: Prepare an aqueous solution of diquat dibromide of a known

concentration (e.g., 10-100 µg/mL) in a UV-transparent vessel (e.g., quartz).

UV Irradiation: Expose the solution to a UV light source that mimics the solar spectrum or a

specific UV wavelength known to induce degradation.

Monitoring: Periodically withdraw aliquots and analyze using HPLC-UV or LC-MS/MS to

monitor the disappearance of the diquat peak and the appearance of the diquat

monopyridone peak.
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Isolation: Once a sufficient yield is achieved, the product can be isolated from the reaction

mixture using preparative high-performance liquid chromatography (HPLC).

Characterization: Confirm the identity and purity of the isolated product using analytical

techniques such as mass spectrometry and NMR spectroscopy.

Analytical Methodologies
The quantification of diquat monopyridone bromide in complex biological and environmental

matrices requires sensitive and specific analytical methods. Ultra-performance liquid

chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard

for this application.[8][9]

UPLC-MS/MS Analysis of Diquat Monopyridone in Rat
Plasma
This protocol describes a validated method for the simultaneous determination of diquat and its

metabolites in plasma, adapted from established research.[8]

Workflow Diagram:

Sample Preparation UPLC-MS/MS Analysis

50 µL Rat Plasma Protein Precipitation
(Acetonitrile) Vortex & Centrifuge Collect Supernatant Inject into UPLC HILIC Column Separation MS/MS Detection

(Positive ESI, MRM) Quantification

Workflow for UPLC-MS/MS analysis.

Click to download full resolution via product page

Caption: Workflow for UPLC-MS/MS analysis.

Step-by-Step Protocol:

Sample Preparation (Protein Precipitation):
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To 50 µL of rat plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an

appropriate internal standard.

Vortex mix for 2 minutes to precipitate plasma proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle

stream of nitrogen.

Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

System: UPLC system.

Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used

for retaining these polar compounds.

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer

(e.g., ammonium formate with formic acid).[8]

Flow Rate: Approximately 0.3-0.5 mL/min.

Injection Volume: 2-10 µL.

Mass Spectrometry Conditions:

System: Tandem quadrupole mass spectrometer.

Ionization: Electrospray ionization (ESI) in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion

transitions for diquat monopyridone should be optimized for the instrument used. A

common transition is m/z 199.1 → 155.1.[9]

Toxicology and Biological Effects
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The toxicological profile of diquat monopyridone is primarily defined by its significantly lower

potency compared to its parent compound, diquat. This reduced toxicity is a direct

consequence of its altered chemical structure.

Mechanism of Action: Attenuated Redox Cycling
The toxicity of diquat is driven by its ability to accept an electron to form a stable radical cation,

which then reacts with molecular oxygen to produce superoxide anions. This redox cycle leads

to massive oxidative stress.[10] The conversion to a monopyridone disrupts the planarity and

electron delocalization of one of the bipyridyl rings, which likely increases the reduction

potential and hinders its ability to efficiently participate in this redox cycling. While it may still be

capable of generating some ROS, its capacity to do so is greatly diminished, resulting in lower

toxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 13 Tech Support

https://accessmedicine.mhmedical.com/content.aspx?sectionid=248385144
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diquat (High Toxicity) Diquat Monopyridone (Low Toxicity)

Diquat (DQ²⁺)

DQ Radical (DQ·⁺)

Reduction Re-oxidation

O₂

e⁻ (from NADPH)

Superoxide (O₂·⁻)

e⁻ Transfer

High Levels of ROS
(Lipid Peroxidation, Cell Death)

Supernatant

Monopyridone (MP⁺)

MP Radical (MP·)

Reduction (Inefficient)Re-oxidation

O₂

e⁻ (from NADPH)

Superoxide (O₂·⁻)

e⁻ Transfer

Low Levels of ROS
(Cellular defenses can cope)

Comparison of redox cycling mechanisms.
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Caption: Comparison of redox cycling mechanisms.

Toxicokinetics
Diquat itself is poorly absorbed from the gastrointestinal tract, with the majority of an oral dose

being excreted unchanged in the feces.[2] The metabolites that are formed, including diquat
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monopyridone, are found in both urine and feces. A recent study provided the first toxicokinetic

parameters for diquat monopyridone in rats following oral administration of diquat.[8][9]

Parameter Diquat (DQ)
Diquat
Monopyridone (DQ-
M)

Diquat Dipyridone
(DQ-D)

Cₘₐₓ (ng/mL) 977 47.1 246

t₁/₂ (hours) 13.1 25.1 8.2

AUC₀₋ₜ (h*ng/mL) 2770 180 2430

Data from a

toxicokinetic study in

rats.[8]

These data show that while diquat monopyridone has a longer half-life than the parent

compound, its peak plasma concentration (Cₘₐₓ) and overall exposure (AUC) are substantially

lower, which is consistent with its formation as a minor metabolite and its significantly reduced

acute toxicity. The oral LD₅₀ of diquat monopyridone in rats has been reported to be in excess

of 4000 mg/kg, classifying it as having low acute toxicity.[2]

Conclusion
Diquat monopyridone bromide represents a critical molecule in understanding the complete

toxicological and environmental profile of the herbicide diquat. Its formation via metabolic and

photochemical pathways leads to a significant detoxification of the parent compound. This is

primarily due to structural changes that impede the efficient redox cycling necessary for high

toxicity. While possessing a longer plasma half-life than diquat, its systemic exposure is

markedly lower. The advanced analytical methods outlined herein, particularly UPLC-MS/MS,

provide the necessary sensitivity and specificity for its detection and quantification in complex

matrices, enabling further research into its long-term fate and subtle biological effects. This

guide provides the foundational knowledge and practical protocols for scientists and

researchers to confidently work with and study this important diquat derivative.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36454415/
https://www.researchgate.net/publication/359904216_Simultaneous_determination_of_diquat_and_its_two_primary_metabolites_in_rat_plasma_by_ultraperformance_liquid_chromatography-tandem_mass_spectrometry_and_its_application_to_the_toxicokinetic_study
https://pubmed.ncbi.nlm.nih.gov/36454415/
https://apps.who.int/pesticide-residues-jmpr-database/Document/201
https://www.benchchem.com/product/b13417756/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-diquat-monopyridone-bromide-structure-properties-and-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chen, F., et al. (2022). Simultaneous determination of diquat and its two primary metabolites

in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its

application to the toxicokinetic study. Forensic Toxicology, 40(2), 332-339. [Link][8]

Chen, F., et al. (2022). Simultaneous determination of diquat and its two primary metabolites

in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its

application to the toxicokinetic study. ResearchGate. [Link][9]

Fuke, C., et al. (2002). Analysis of paraquat, diquat and two diquat metabolites in biological

materials by high-performance liquid chromatography. Legal Medicine, 4(3), 156-163. [Link]

[5]

World Health Organization. (2003). Diquat in Drinking-water. Background document for

development of WHO Guidelines for Drinking-water Quality. [Link][11]

Magalhães, N., et al. (2018). Human and experimental toxicology of diquat poisoning:

Toxicokinetics, mechanisms of toxicity, clinical features, and treatment. Human &

Experimental Toxicology, 37(11), 1131-1160. [Link][7]

Lin, C-Y., et al. (2011). Synthesis and properties of liquid pyrazine dyes. Journal of the

Chinese Chemical Society, 58(6), 868-874. [Link][12]

Al-Omar, M. A. (2010). ¹H NMR spectral studies of some dihydropyridones derived from

curcumin. Jordan Journal of Chemistry, 5(2), 145-152. [Link][13]

World Health Organization. (2013). DIQUAT (addendum). Joint FAO/WHO Meeting on

Pesticide Residues. [Link][2]

Oregon State University. (1996). Diquat Dibromide. Extension Toxicology Network

(EXTOXNET). [Link][4]

Suroor, A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal

of Chemistry, 10(2), 288-297. [Link]

Olson, K. R., et al. (Eds.). (2018). PARAQUAT AND DIQUAT. Poisoning & Drug Overdose,

7e. AccessMedicine. [Link][10]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36454415/
https://pubmed.ncbi.nlm.nih.gov/36454415/
https://www.researchgate.net/publication/359968988_Simultaneous_determination_of_diquat_and_its_two_primary_metabolites_in_rat_plasma_by_ultraperformance_liquid_chromatography-tandem_mass_spectrometry_and_its_application_to_the_toxicokinetic_study
https://www.researchgate.net/publication/359904216_Simultaneous_determination_of_diquat_and_its_two_primary_metabolites_in_rat_plasma_by_ultraperformance_liquid_chromatography-tandem_mass_spectrometry_and_its_application_to_the_toxicokinetic_study
https://www.researchgate.net/publication/11354512_Analysis_of_paraquat_diquat_and_two_diquat_metabolites_in_biological_materials_by_high-performance_liquid_chromatography
https://www.researchgate.net/publication/10599688_Analysis_of_paraquat_diquat_and_two_diquat_metabolites_in_biological_materials_by_high-performance_liquid_chromatography
https://cdn.who.int/media/docs/default-source/wash-documents/wash-chemicals/diquat-in-drinking-water.pdf?sfvrsn=9783545d_3
https://cdn.who.int/media/docs/default-source/wash-documents/wash-chemicals/diquat.pdf?sfvrsn=f3f65a82_3
https://www.researchgate.net/publication/323977754_Human_and_experimental_toxicology_of_diquat_poisoning_Toxicokinetics_mechanisms_of_toxicity_clinical_features_and_treatment
https://www.researchgate.net/publication/323968539_Human_and_experimental_toxicology_of_diquat_poisoning_Toxicokinetics_mechanisms_of_toxicity_clinical_features_and_treatment
https://onlinelibrary.wiley.com/doi/epdf/10.1002/jccs.201190011
https://ynu.repo.nii.ac.jp/record/10255/files/Manuscript%20for%20D&P.pdf
https://www.researchgate.net/publication/266282800_1H_NMR_spectral_studies_of_some_dihydropyridones_derived_from_curcumin
https://www.researchgate.net/figure/Chemical-shifts-d-ppm-1-H-NMR-of-the-studied-compounds_tbl1_47630847
https://www.who.int/publications/i/item/9789241665280
https://apps.who.int/pesticide-residues-jmpr-database/Document/201
http://extoxnet.orst.edu/pips/diquat.htm
http://extoxnet.orst.edu/pips/diquatdi.htm
https://revues.imist.ma/index.php/morjchem/article/download/32283/16639
https://poisoning.mhmedical.com/content.aspx?bookid=2284&sectionid=179249588
https://accessmedicine.mhmedical.com/content.aspx?sectionid=248385144
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University,

Pomona. [Link][14]

Kumar, A., et al. (2013). Supporting Information: A facile access to novel pyrazine-based

architectures via Suzuki and Sonogashira cross-coupling reactions. RSC Advances. [Link][6]

Cao, J., et al. (2024). Effect of Diquat on gut health: molecular mechanisms, toxic effects,

and protective strategies. Frontiers in Pharmacology, 15, 1389330. [Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Effect of Diquat on gut health: molecular mechanisms, toxic effects, and protective
strategies - PMC [pmc.ncbi.nlm.nih.gov]

2. apps.who.int [apps.who.int]

3. Diquat metabolite Monopyridone certified reference material, TraceCERT®, Manufactured
by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

4. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

5. researchgate.net [researchgate.net]

6. rsc.org [rsc.org]

7. researchgate.net [researchgate.net]

8. Simultaneous determination of diquat and its two primary metabolites in rat plasma by
ultraperformance liquid chromatography-tandem mass spectrometry and its application to
the toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

11. cdn.who.int [cdn.who.int]

12. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

13. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.cpp.edu/nsf/instrumentation/nmr-links-and-resources/1h-nmr-chemical-shift-handout.pdf
https://web.pdx.edu/~lutzr/NMR_chmshfts.pdf
https://www.rsc.org/suppdata/ra/c3/c3ra41933e/c3ra41933e.pdf
https://www.rsc.org/suppdata/ra/c3/c3ra47192f/c3ra47192f.pdf
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1389330/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104255/
https://www.benchchem.com/product/b13417756?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104255/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12104255/
https://apps.who.int/pesticide-residues-jmpr-database/Document/201
https://www.sigmaaldrich.com/HK/zh/product/supelco/crm16869
https://www.sigmaaldrich.com/HK/zh/product/supelco/crm16869
http://extoxnet.orst.edu/pips/diquatdi.htm
https://www.researchgate.net/publication/10599688_Analysis_of_paraquat_diquat_and_two_diquat_metabolites_in_biological_materials_by_high-performance_liquid_chromatography
https://www.rsc.org/suppdata/ra/c3/c3ra47192f/c3ra47192f.pdf
https://www.researchgate.net/publication/323968539_Human_and_experimental_toxicology_of_diquat_poisoning_Toxicokinetics_mechanisms_of_toxicity_clinical_features_and_treatment
https://pubmed.ncbi.nlm.nih.gov/36454415/
https://pubmed.ncbi.nlm.nih.gov/36454415/
https://pubmed.ncbi.nlm.nih.gov/36454415/
https://www.researchgate.net/publication/359904216_Simultaneous_determination_of_diquat_and_its_two_primary_metabolites_in_rat_plasma_by_ultraperformance_liquid_chromatography-tandem_mass_spectrometry_and_its_application_to_the_toxicokinetic_study
https://accessmedicine.mhmedical.com/content.aspx?sectionid=248385144
https://cdn.who.int/media/docs/default-source/wash-documents/wash-chemicals/diquat.pdf?sfvrsn=f3f65a82_3
https://ynu.repo.nii.ac.jp/record/10255/files/Manuscript%20for%20D&P.pdf
https://www.researchgate.net/figure/Chemical-shifts-d-ppm-1-H-NMR-of-the-studied-compounds_tbl1_47630847
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13417756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. web.pdx.edu [web.pdx.edu]

To cite this document: BenchChem. [An In-Depth Technical Guide to Diquat Monopyridone
Bromide: Structure, Properties, and Analysis]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13417756/docs#an-in-depth-technical-guide-to-
diquat-monopyridone-bromide-structure-properties-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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